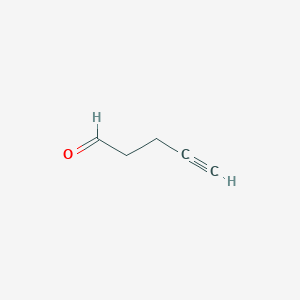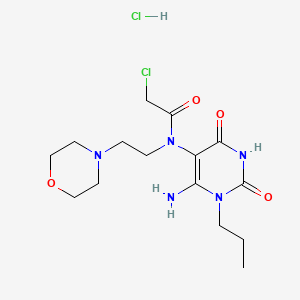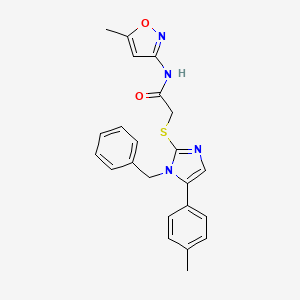![molecular formula C12H17NO2 B2653820 3-[(oxan-4-yl)methoxy]aniline CAS No. 1211824-69-9](/img/structure/B2653820.png)
3-[(oxan-4-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(oxan-4-yl)methoxy]aniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is also known by its IUPAC name, 3-(tetrahydro-2H-pyran-4-ylmethoxy)aniline . This compound is characterized by the presence of an aniline group substituted with an oxan-4-ylmethoxy group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 3-[(oxan-4-yl)methoxy]aniline typically involves the reaction of aniline with oxan-4-ylmethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dioxane/water mixture, followed by heating to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[(oxan-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-[(oxan-4-yl)methoxy]aniline finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-ylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(oxan-4-yl)methoxy]aniline can be compared with other similar compounds, such as:
3-[(oxan-2-yl)methoxy]aniline: This compound has a similar structure but with the oxan group attached at a different position, leading to different chemical and biological properties.
3-[(tetrahydro-2H-pyran-4-ylmethoxy)methyl]aniline: Another similar compound with slight variations in the substituent groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10H,4-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZQKDPASDKATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211824-69-9 |
Source


|
| Record name | 3-[(oxan-4-yl)methoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
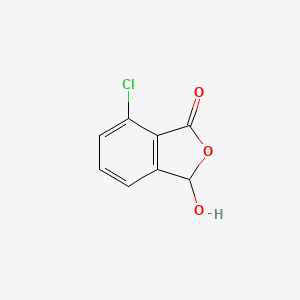
![[S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione](/img/structure/B2653738.png)
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2653744.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
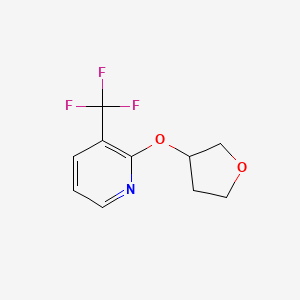
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)
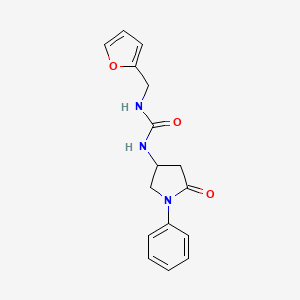
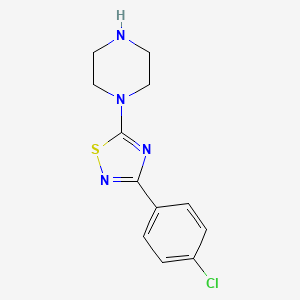
![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)
